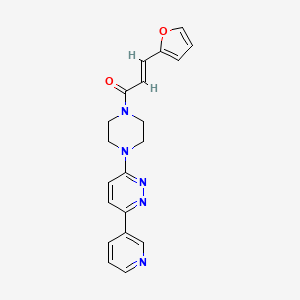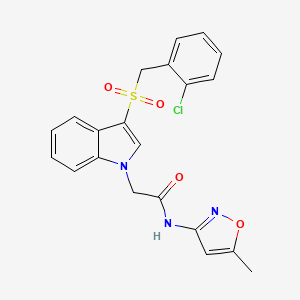
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide” is a chemical substance with the CAS No. 894029-92-612. It is not intended for human or veterinary use and is typically used for research purposes1.
Molecular Structure Analysis
The molecular formula of this compound is C21H18ClN3O4S, and it has a molecular weight of 443.91.
Physical And Chemical Properties Analysis
Unfortunately, I couldn’t find specific information about the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Metabolism and Excretion Studies
(Karanam et al., 2007) explored the metabolism and excretion of a structurally related compound, demonstrating the major route of excretion via feces and urinary excretion. This study highlighted the compound's rapid absorption and the presence of metabolites in various biological matrices, providing a foundation for understanding the metabolic pathways of related chemical entities.
Pharmacogenetic Considerations
(Linakis et al., 2018) discussed the role of genetic variability in the metabolism of acetaminophen, a drug with a similar metabolic profile to the compound of interest. The study underscored the importance of genetic factors in drug metabolism, potentially influencing the effectiveness and safety of drugs, including those structurally related to the compound .
Toxicological Insights
(Shahani et al., 2004) provided insights into the toxicological effects of ketamine, a drug with NMDA receptor antagonist properties, similar to the pharmacological action implied by the structure of the compound . Understanding the toxicological profile and adverse effects of ketamine can guide research on related compounds, emphasizing the need for careful evaluation of safety and risk factors.
Environmental and Biological Monitoring
(Chu et al., 2003) focused on the distribution of methyl sulfone metabolites of PCBs and DDE in human tissues, shedding light on the environmental and biological persistence of metabolites related to the compound of interest. This study emphasizes the significance of monitoring and understanding the environmental and health implications of chemical compounds and their metabolites.
Safety And Hazards
As this compound is not intended for human or veterinary use, it should be handled with care and appropriate safety measures should be taken during its use1.
Direcciones Futuras
The future directions of this compound are not clear as there is limited information available. It is typically used for research purposes1, and further studies could provide more insights into its potential applications.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, you may want to consult relevant scientific literature or experts in the field.
Propiedades
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-14-10-20(24-29-14)23-21(26)12-25-11-19(16-7-3-5-9-18(16)25)30(27,28)13-15-6-2-4-8-17(15)22/h2-11H,12-13H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXUIIJQJNUCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

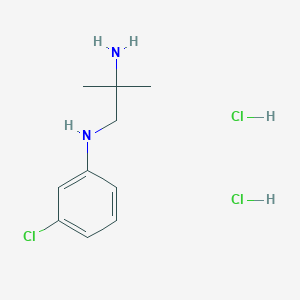
![2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2516908.png)
![4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2516909.png)
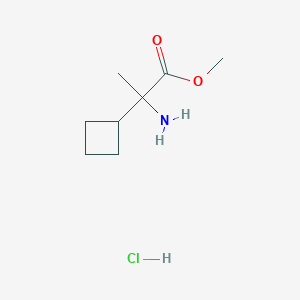
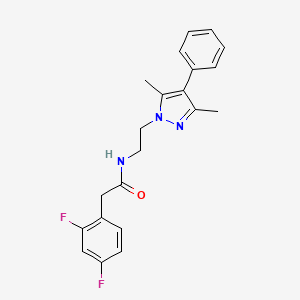
![Bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2516914.png)
![Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate](/img/structure/B2516916.png)
![8-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2516917.png)
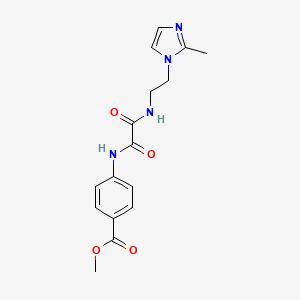
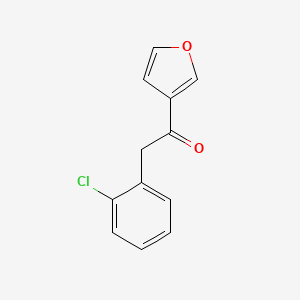
![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)
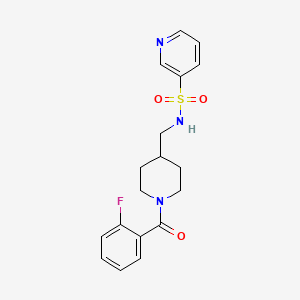
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2516928.png)
